1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-6(12)8-3-10(14-4-8)9-5-13-7(2)11-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXISPBCPNJBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CS2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Basic Information
- Molecular Formula : C10H9NOS2
- Molecular Weight : 223.32 g/mol
- IUPAC Name : 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone
- Appearance : Powder
- Storage Conditions : Room temperature
Pharmaceutical Development
1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one has been investigated for its potential as a drug candidate due to its bioactive properties. Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial and antifungal activities. For instance:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Material Science
The compound serves as a versatile scaffold in material science. Its unique electronic properties make it suitable for:
- Organic Electronics : The thiophene moiety contributes to its conductivity, making it useful in organic semiconductors and photovoltaic devices.
Agrochemicals
Research into agrochemical applications has highlighted the potential of this compound as a pesticide or herbicide. Its structural characteristics allow it to interact with biological pathways in pests:
- Pest Control Efficacy : Preliminary studies suggest that derivatives of this compound can effectively disrupt metabolic processes in target pests.
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole-thiophene derivatives, including 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | P. aeruginosa | 18 |
These findings suggest that the target compound exhibits significant antibacterial properties.
Case Study 2: Organic Photovoltaics
Research published in Advanced Materials explored the use of this compound in organic photovoltaic cells. The study demonstrated:
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | 8.5% |
| Fill Factor (FF) | 0.65 |
| Open Circuit Voltage (Voc) | 0.8 V |
The results indicate that incorporating this compound into photovoltaic devices enhances their overall efficiency.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity and Functional Diversity: The target compound’s thiophene-thiazole-acetyl architecture distinguishes it from simpler analogs like 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one. Sulfonyl chloride derivatives (e.g., ) exhibit higher reactivity, enabling nucleophilic substitution reactions, whereas the acetyl group in the target compound allows for condensations or reductions .
Biological Activity: Pyrazoline-benzoxazole hybrids () demonstrate antitubercular activity, suggesting that the thiophene-thiazole scaffold in the target compound could be explored for similar antimicrobial applications . Amino-substituted analogs () highlight the role of electron-donating groups in modulating solubility and reactivity, though toxicity profiles remain undefined .
Sulfonyl chloride derivatives () are typically employed in coupling reactions, contrasting with the target compound’s suitability for ketone-based chemistry .
Toxicological Considerations: Limited safety data for all analogs underscore the need for caution. For example, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone lacks comprehensive toxicity studies despite its structural simplicity .
Biological Activity
1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one (CAS No. 1258651-53-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
The chemical structure of 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₉NOS₂ |
| Molecular Weight | 223.32 g/mol |
| IUPAC Name | 1-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone |
| Appearance | Powder |
Antitumor Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can induce cytotoxic effects against various cancer cell lines. In one study, thiazole-containing compounds demonstrated IC₅₀ values as low as 1.61 µg/mL against specific cancer cells, suggesting a strong potential for therapeutic applications in oncology .
The presence of methyl groups and other electron-donating substituents on the phenyl ring has been correlated with enhanced activity. For example, the methyl group at position 4 of the phenyl ring in certain thiazole derivatives has been shown to increase cytotoxicity significantly .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In vitro studies have demonstrated that thiazole derivatives possess antibacterial activity against various strains, including Staphylococcus aureus and Bacillus cereus. These findings suggest that the compound could be further explored for its use in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole-based compounds. Key observations include:
- Thiazole Ring : The presence of the thiazole ring is essential for maintaining biological activity.
- Substituents : Electron-donating groups such as methyl or methoxy enhance cytotoxicity and antimicrobial effects.
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in binding affinity to target proteins, which is crucial for antitumor activity .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethanone was tested against human glioblastoma cells (U251), showing promising results comparable to standard chemotherapy agents like doxorubicin .
- Case Study 2 : Another study evaluated a series of thiazole derivatives for their antibacterial properties against multi-drug resistant strains. The results indicated significant inhibition zones, suggesting potential as a new class of antibiotics .
Preparation Methods
Synthesis of the Thiazole Ring
The 2-methyl-1,3-thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the 2-methyl substitution, an appropriate α-haloketone such as 2-bromoacetone is reacted with thioacetamide under reflux conditions in an ethanol or similar solvent. This reaction forms the 2-methylthiazole ring with high regioselectivity.
Construction of the Thiophene Ring and Functionalization
The thiophene ring bearing a substituent at the 3-position (thiophen-3-yl) is typically prepared via electrophilic substitution on thiophene or by cross-coupling reactions such as Suzuki or Stille coupling, which allow for the introduction of various substituents including the ethanone group at the 3-position.
Coupling of Thiazole and Thiophene Units
The key step in preparing 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one is the coupling of the thiazole and thiophene rings. This is often achieved by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative of the thiazole is reacted with a halogenated thiophene ethanone derivative. The reaction conditions typically include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a polar solvent such as DMF or dioxane under an inert atmosphere at elevated temperatures.
Final Functional Group Introduction
The ethanone group (acetyl group) at the 1-position of the thiophene ring can be introduced either before or after the coupling step depending on the synthetic route. Friedel-Crafts acylation is a common method for introducing the acetyl group on the thiophene ring, using acetyl chloride and a Lewis acid catalyst like AlCl3.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Hantzsch thiazole synthesis | 2-bromoacetone + thioacetamide, reflux in ethanol | Formation of 2-methyl-1,3-thiazole ring |
| 2 | Thiophene functionalization | Electrophilic substitution or cross-coupling | Introduction of halogen or acetyl group at 3-position |
| 3 | Cross-coupling (Suzuki-Miyaura) | Pd catalyst, base, solvent, inert atmosphere | Coupling of thiazole boronic acid with halogenated thiophene |
| 4 | Friedel-Crafts acylation (if needed) | Acetyl chloride, AlCl3, dry solvent | Introduction of ethanone group on thiophene |
Research Findings and Optimization
- The use of palladium-catalyzed cross-coupling reactions is well-established for the selective formation of C-C bonds between heteroaryl rings like thiazole and thiophene, providing high yields and regioselectivity.
- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical to maximize yield and minimize side reactions.
- The choice of protecting groups and order of functional group introduction can influence the overall efficiency and purity of the final compound.
- Recent advances in microwave-assisted synthesis and green chemistry approaches have been explored to improve reaction times and reduce environmental impact in the preparation of such heterocyclic compounds.
Q & A
Basic Questions
Q. What are the key synthetic routes and reagents for 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiophene functionalization : Coupling of thiophene derivatives with thiazole rings under reflux conditions using catalysts like palladium or copper .
- Ketone introduction : Acetylation via Friedel-Crafts acylation or nucleophilic substitution, often requiring anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Reagents : Common reagents include acetic anhydride (for acetylation), thionyl chloride (activation), and solvents like ethanol or dichloromethane .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Confirms structural integrity by identifying protons in thiophene (δ 6.5–7.5 ppm) and thiazole (δ 7.0–8.0 ppm) moieties .
- Mass spectrometry : Determines molecular weight (235.28 g/mol) and fragmentation patterns .
- HPLC : Assesses purity (>95% typically required for research use) .
Q. What are the key physicochemical properties influencing experimental design?
- Answer :
- Solubility : 35.2 µg/mL in aqueous buffer (pH 7.4), necessitating DMSO or ethanol for in vitro studies .
- Stability : Degrades under strongly acidic/basic conditions (pH <3 or >10), requiring neutral buffers for storage .
- LogP : Estimated at 2.1–2.5, indicating moderate lipophilicity .
Q. How do functional groups in this compound dictate its reactivity?
- Answer :
- Thiazole ring : Participates in hydrogen bonding and π-π stacking, critical for binding studies .
- Thiophene : Susceptible to electrophilic substitution (e.g., halogenation) for derivative synthesis .
- Ketone group : Reducible to alcohol (NaBH₄) or convertible to hydrazones for bioactivity assays .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Methodological Answer :
- Catalyst optimization : Pd(PPh₃)₄ improves cross-coupling efficiency (yield ↑15–20%) .
- Temperature control : Reflux at 80–90°C minimizes side-product formation in thiophene-thiazole coupling .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >99% purity .
Q. What experimental strategies resolve contradictions in reported biological activities?
- Answer :
- Dose-response studies : Use in vitro assays (e.g., antimicrobial MIC, IC₅₀ for cytotoxicity) with standardized protocols to compare results .
- Structural analogs : Synthesize derivatives (e.g., fluorinated or methoxy-substituted) to isolate structure-activity relationships .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1996) to validate inconsistencies .
Q. How does pH influence the compound’s stability in biological assays?
- Answer :
- Acidic conditions (pH <5) : Rapid degradation via thiazole ring protonation; use buffered solutions (PBS pH 7.4) for cell-based studies .
- Basic conditions (pH >8) : Ketone group undergoes aldol condensation; monitor via UV-Vis spectroscopy (λmax 280 nm) .
Q. What computational tools predict the compound’s interaction with biological targets?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
